molecular formula C20H23FN6O2S B2739729 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide CAS No. 941986-18-1

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide

Cat. No.: B2739729
CAS No.: 941986-18-1
M. Wt: 430.5
InChI Key: QALIHPNRYSLZAY-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide is a complex organic compound that integrates multiple functional groups. This compound holds significance in medicinal chemistry, particularly due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: Starting from suitable pyrimidine and pyrazole precursors, a condensation reaction forms the pyrazolo[3,4-d]pyrimidine core.

  • Ethylthio group introduction:

  • Morpholino group attachment: Reaction with morpholine to form the morpholino-substituted pyrazolo[3,4-d]pyrimidine.

  • Amide coupling: Coupling of the intermediate with 2-fluorobenzoyl chloride to form the final compound.

Industrial Production Methods

Industrial production might involve optimization of the above synthetic steps for scalability, focusing on reaction yield, purity, and cost-effectiveness. Automation and continuous flow reactions could be utilized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones under oxidative conditions.

  • Reduction: Reduction of the nitro groups (if present in derivatives) to amines using reducing agents like palladium on carbon.

  • Substitution: Nucleophilic aromatic substitution reactions on the fluoroaromatic ring.

  • Condensation: Formation of amide bonds through condensation reactions with carboxylic acids or acid chlorides.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) for sulfoxide formation.

  • Reduction: Palladium on carbon (Pd/C) for catalytic hydrogenation.

  • Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

  • Condensation: Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) for amide formation.

Major Products Formed from These Reactions

  • Sulfoxides or sulfones from oxidation.

  • Amines from reduction.

  • Substituted benzamides or derivatives from nucleophilic aromatic substitution.

Scientific Research Applications

  • Chemistry: As an intermediate in organic synthesis and a precursor for the development of novel compounds.

  • Biology: Potential inhibitor of specific enzymes or proteins, useful in studying biochemical pathways.

  • Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antiviral activities.

  • Industry: Potential use as a specialty chemical in industrial applications requiring specific reactivity profiles.

Mechanism of Action

The exact mechanism of action can vary depending on its specific application. Generally, it is thought to act by:

  • Molecular Targets: Binding to and inhibiting specific enzymes or receptors in biological systems.

  • Pathways Involved: Modulation of biochemical pathways involving the target enzymes or receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide stands out due to the unique combination of its functional groups which may confer distinct biological and chemical properties.

List of Similar Compounds

  • N-(2-(6-methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide

  • N-(2-(6-(ethylthio)-4-pyrrolidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide

  • N-(2-(6-(ethylthio)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide

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Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2S/c1-2-30-20-24-17(26-9-11-29-12-10-26)15-13-23-27(18(15)25-20)8-7-22-19(28)14-5-3-4-6-16(14)21/h3-6,13H,2,7-12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALIHPNRYSLZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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